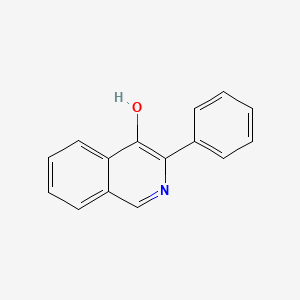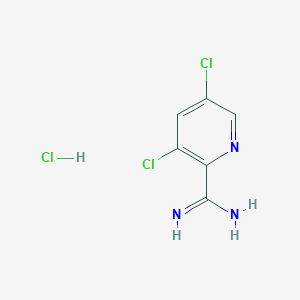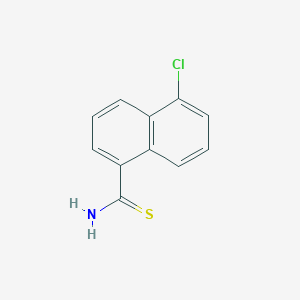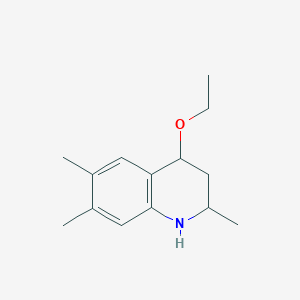
(R)-2-(4-Chlorophenyl)-2,5-dihydrothiophene-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-(4-Chlorophenyl)-2,5-dihydrothiophene-3-carbaldehyde is a chemical compound known for its unique structure and properties It features a chlorophenyl group attached to a dihydrothiophene ring, with an aldehyde functional group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(4-Chlorophenyl)-2,5-dihydrothiophene-3-carbaldehyde typically involves the following steps:
Formation of the Dihydrothiophene Ring: This can be achieved through a cyclization reaction involving a suitable diene and a sulfur-containing reagent.
Introduction of the Chlorophenyl Group: This step often involves a Friedel-Crafts alkylation reaction, where the dihydrothiophene ring is alkylated with a chlorophenyl compound in the presence of a Lewis acid catalyst.
Aldehyde Functionalization:
Industrial Production Methods
In an industrial setting, the production of ®-2-(4-Chlorophenyl)-2,5-dihydrothiophene-3-carbaldehyde may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
®-2-(4-Chlorophenyl)-2,5-dihydrothiophene-3-carbaldehyde undergoes several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous ethanol.
Major Products
Oxidation: 2-(4-Chlorophenyl)-2,5-dihydrothiophene-3-carboxylic acid.
Reduction: 2-(4-Chlorophenyl)-2,5-dihydrothiophene-3-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
®-2-(4-Chlorophenyl)-2,5-dihydrothiophene-3-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of inflammatory and infectious diseases.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ®-2-(4-Chlorophenyl)-2,5-dihydrothiophene-3-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, its potential antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. Similarly, its anticancer properties may be related to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
®-1-[(4-Chlorophenyl)phenylmethyl]piperazine: Known for its anti-allergic activities.
2-[2-[4-[®-(4-chlorophenyl)-phenylmethyl]-1-piperazinyl]ethoxy]acetic acid: Used in the treatment of allergic rhinitis and chronic urticaria.
Uniqueness
®-2-(4-Chlorophenyl)-2,5-dihydrothiophene-3-carbaldehyde is unique due to its dihydrothiophene ring structure, which imparts distinct chemical and biological properties compared to other similar compounds
Properties
Molecular Formula |
C11H9ClOS |
|---|---|
Molecular Weight |
224.71 g/mol |
IUPAC Name |
(2R)-2-(4-chlorophenyl)-2,5-dihydrothiophene-3-carbaldehyde |
InChI |
InChI=1S/C11H9ClOS/c12-10-3-1-8(2-4-10)11-9(7-13)5-6-14-11/h1-5,7,11H,6H2/t11-/m1/s1 |
InChI Key |
RQIOLJOZCMEDBA-LLVKDONJSA-N |
Isomeric SMILES |
C1C=C([C@H](S1)C2=CC=C(C=C2)Cl)C=O |
Canonical SMILES |
C1C=C(C(S1)C2=CC=C(C=C2)Cl)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-ethyl-4-methoxy-1H-benzo[f]indole](/img/structure/B11884327.png)

![3-Acetyl-1,8a-dihydroimidazo[1,2-a]pyridin-2-yl acetate](/img/structure/B11884334.png)
![Ethyl 4-oxo-4H-thieno[3,2-d][1,3]oxazine-2-carboxylate](/img/structure/B11884341.png)

![4-Amino-N-ethyl-6-methyl-6H-pyrrolo[3,4-d]pyrimidine-7-carboxamide](/img/structure/B11884362.png)


![Spiro[benzo[e][1,3]oxazine-4,4'-piperidin]-2(3H)-one](/img/structure/B11884379.png)
![8-Bromo-2-methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B11884387.png)



